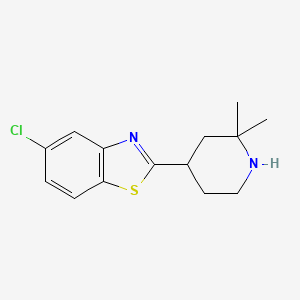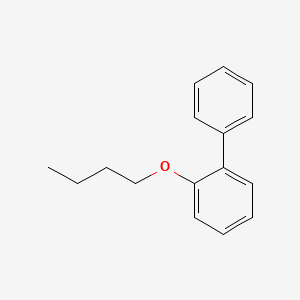
4,4'-Disulfanediylbis(3-nitropyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Disulfanediylbis(3-nitropyridine) is a chemical compound characterized by the presence of two nitropyridine groups connected via a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(3-nitropyridine) typically involves the reaction of 3-nitropyridine with sulfur-containing reagents. One common method includes the use of disulfide formation reactions where 3-nitropyridine is treated with sulfur sources under controlled conditions to form the desired disulfide bond .
Industrial Production Methods
Industrial production methods for 4,4’-Disulfanediylbis(3-nitropyridine) are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4,4’-Disulfanediylbis(3-nitropyridine) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitropyridines.
科学的研究の応用
4,4’-Disulfanediylbis(3-nitropyridine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4,4’-Disulfanediylbis(3-nitropyridine) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates, while the disulfide bond can participate in redox reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Famotidine Related Compound E: N,N′′′-[Dithiobis(methylene-4,2-thiazolediyl)]bisguanidine.
Other Disulfide-Linked Nitropyridines: Compounds with similar structural motifs but different substituents on the pyridine ring.
特性
CAS番号 |
18504-84-2 |
|---|---|
分子式 |
C10H6N4O4S2 |
分子量 |
310.3 g/mol |
IUPAC名 |
3-nitro-4-[(3-nitropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)7-5-11-3-1-9(7)19-20-10-2-4-12-6-8(10)14(17)18/h1-6H |
InChIキー |
WXTGSYQSNDUSEL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1SSC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















